Ciliatamide A
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Overview
Description
Ciliatamide A is a lipopeptide that contains N-methylphenylalanine and lysine as the amino acid residues linked to a dec-9-enoyl moiety via an amide linkage (the R,R stereoisomer). It is isolated from the deep sea sponge Aaptos ciliata and exhibits antileishmanial activity. It has a role as a metabolite and an antileishmanial agent. It is a member of caprolactams and a lipopeptide. It derives from a dec-9-enoic acid.
Scientific Research Applications
Bioactive Properties and Antileishmanial Activity
Ciliatamide A, along with its variants Ciliatamide B and C, were identified in the deep-sea sponge Aaptos ciliata. These compounds, particularly this compound and B, have demonstrated notable antileishmanial properties. Ciliatamide B also showed marginal cytotoxicity against HeLa cells, indicating its potential for broader bioactive applications (Nakao et al., 2008).
Chemical Structure and Configuration
A crucial aspect of research on this compound involves elucidating its chemical structure and configuration. Studies using NMR and chiral-phase HPLC have shed light on its complex structure, revealing specific configurations of its constituent amino acid residues (Takada et al., 2017). This understanding is essential for synthesizing and manipulating this compound for various applications.
Synthetic Approaches
The synthesis of this compound has been a significant focus, with studies exploring efficient methods to replicate its structure in the laboratory. For example, the synthesis of natural products like this compound and C through solid-phase synthesis has been reported, showcasing the potential for creating these compounds artificially (Fischer et al., 2020). This approach opens avenues for large-scale production and further research.
Applications in Microfluidics and Biotechnology
While not directly related to this compound, research on artificial cilia, inspired by natural cilia, has implications for understanding and utilizing compounds like this compound in microfluidics and biotechnology. The development of artificial cilia for microfluidic manipulation is a growing field, demonstrating the broader impact of cilia-related research (den Toonder & Onck, 2013).
Broader Biological and Economic Significance
Ciliates, from which this compound derives its name, have broader biological and socio-economic significance. They play roles in water quality monitoring, ecosystem balance, and can be sources of bioactive compounds, underlining the ecological context in which compounds like this compound are discovered and studied (Zhang, 2009).
Properties
Molecular Formula |
C26H39N3O3 |
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Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-methyl-N-[(2R)-1-oxo-1-[[(3R)-2-oxoazepan-3-yl]amino]-3-phenylpropan-2-yl]dec-9-enamide |
InChI |
InChI=1S/C26H39N3O3/c1-3-4-5-6-7-8-12-18-24(30)29(2)23(20-21-15-10-9-11-16-21)26(32)28-22-17-13-14-19-27-25(22)31/h3,9-11,15-16,22-23H,1,4-8,12-14,17-20H2,2H3,(H,27,31)(H,28,32)/t22-,23-/m1/s1 |
InChI Key |
UNVIKJZRLTXMOH-DHIUTWEWSA-N |
Isomeric SMILES |
CN([C@H](CC1=CC=CC=C1)C(=O)N[C@@H]2CCCCNC2=O)C(=O)CCCCCCCC=C |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)NC2CCCCNC2=O)C(=O)CCCCCCCC=C |
Synonyms |
ciliatamide A ciliatamide D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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